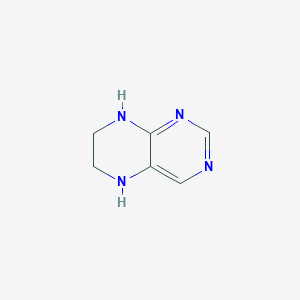

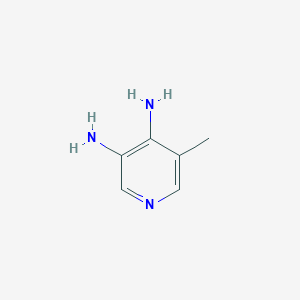

5-甲基吡啶-3,4-二胺

描述

Synthesis Analysis

The synthesis of substituted pyridines, including compounds like 5-Methylpyridine-3,4-diamine, typically involves strategic functionalization of the pyridine ring. For example, the facile synthesis of trisubstituted terpyridines described by Huo et al. (2011) involves metal-catalyzed reactions starting from dibromopyridines, which might be applicable to the synthesis of 5-Methylpyridine-3,4-diamine by adjusting the substitution pattern (Huo, Arulsamy, & Hoberg, 2011).

Molecular Structure Analysis

The molecular and crystal structures of substituted pyridines are often determined using X-ray diffraction and spectroscopic methods. For instance, the study by Bryndal et al. (2012) on nitroderivatives of amino-methylpyridines provides insight into how substitutions on the pyridine ring affect its molecular structure and crystallization behavior. These methodologies can be applied to analyze the molecular structure of 5-Methylpyridine-3,4-diamine (Bryndal et al., 2012).

Chemical Reactions and Properties

The reactivity of pyridine derivatives, including 5-Methylpyridine-3,4-diamine, can be studied through their involvement in various chemical reactions. For example, the synthesis and reactivity studies of chloro-dihydroxypyridines by Kolder and Hertog (2010) highlight how different substituents on the pyridine ring influence its chemical behavior, which can be extrapolated to understand the reactivity of 5-Methylpyridine-3,4-diamine (Kolder & Hertog, 2010).

Physical Properties Analysis

The physical properties of substituted pyridines, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. The work by Wang et al. (2012) on metal-organic frameworks demonstrates how the introduction of substituents affects the physical properties of pyridine-based compounds, providing a framework for understanding the physical properties of 5-Methylpyridine-3,4-diamine (Wang et al., 2012).

Chemical Properties Analysis

The chemical properties of 5-Methylpyridine-3,4-diamine, including its basicity, nucleophilicity, and reactivity towards electrophiles, can be inferred from studies on similar compounds. The investigation of amino-imino tautomerism in substituted pyridines by Akai et al. (2006) offers insights into the dynamic chemical behavior that could be expected from 5-Methylpyridine-3,4-diamine under different conditions (Akai, Harada, Shin-ya, Ohno, & Aida, 2006).

科学研究应用

化学合成和结构分析:

- 研究了磺酰胺的单吡啶甲基化,揭示了在吡哆醇衍生物中引入磺酰基保护的氨基具有重要意义 (岩田和葛原,1982).

- 研究了 2-氨基-5-甲基吡啶的光致氨基-亚氨基互变异构,表明在紫外线照射下氨基和亚氨基互变异构之间的可逆转化,这在光化学中具有重要意义 (赤井等人,2006).

- 确定了 N,N'-双(二异丙基膦基)-4-甲基吡啶-2,6-二胺的晶体结构,揭示了甲基吡啶部分的平面性及其在晶体学和材料科学中的潜在应用 (施托格等人,2014).

热学和光学性质:

- 对 4-氨基吡啶模板化的超分子金属有机硫酸盐进行了热学研究,表明在加热过程中具有显着的稳定性和晶相的形成,这可能在材料科学中具有意义 (赫菲迪等人,2021).

- 研究了 1,3-二苯硒吩四氮卟啉合钌(II)双(4-甲基吡啶)的光学和电化学性质,深入了解了这些化合物的吸收和氧化还原行为,这可能有助于开发新型光学材料或传感器 (木村和村上,2014).

生物和医学应用:

- (2R,5R)-6-庚炔-2,5-二胺(一种相关化合物的衍生物)被发现是哺乳动物鸟氨酸脱羧酶的有效抑制剂,突出了其在医学研究中的潜在应用 (丹津等人,1983).

属性

IUPAC Name |

5-methylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-2-9-3-5(7)6(4)8/h2-3H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGKFYFRSKLQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437746 | |

| Record name | 5-methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylpyridine-3,4-diamine | |

CAS RN |

13958-86-6 | |

| Record name | 5-methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)